N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-fluoroisonicotinamide
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Overview
Description
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-fluoroisonicotinamide is an intriguing chemical compound with a diverse range of potential applications. This compound features a complex structure that includes a dimethylamino group, a pyrrolidine ring, a triazine core, and a fluorinated isonicotinamide moiety. These structural elements confer unique chemical and physical properties, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-fluoroisonicotinamide typically involves multi-step reactions, starting from readily available precursors. The key steps often include:
Formation of the Triazine Core: : This can be achieved through the cyclization of appropriate starting materials under acidic or basic conditions.
Introduction of the Dimethylamino Group: : This is commonly done through nucleophilic substitution reactions.
Attachment of the Pyrrolidine Ring: : Pyrrolidinylation can be performed using suitable reagents and catalysts.
Final Coupling: : The triazine intermediate is coupled with the fluorinated isonicotinamide to obtain the final product.
Industrial Production Methods
Scaling up the production of this compound for industrial purposes involves optimizing the reaction conditions, such as temperature, pressure, and the use of solvents and catalysts. Batch or continuous flow reactors are often employed to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidative transformations, particularly at the dimethylamino and pyrrolidine groups.
Reduction: : Reduction reactions can modify the triazine core or the isonicotinamide moiety.
Common Reagents and Conditions Used in These Reactions
Oxidation: : Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Reagents like alkyl halides for nucleophilic substitutions and strong acids or bases for electrophilic substitutions.
Major Products Formed from These Reactions
The products formed depend on the specific reaction conditions and reagents used. Common products include modified triazines, fluoroisonicotinamides with different substituents, and partially or fully reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-fluoroisonicotinamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the study of reaction mechanisms and the development of novel synthetic methodologies.
Biology
Medicine
In the medical field, this compound is investigated for its potential therapeutic properties, such as anticancer, antiviral, or antimicrobial activities. Its fluorinated isonicotinamide moiety is of particular interest due to its known pharmacological properties.
Industry
Industrially, this compound is explored for use in materials science, including the development of advanced polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The triazine core and fluorinated isonicotinamide moiety play crucial roles in binding to these targets and modulating their activity. Detailed studies of its molecular targets and pathways are ongoing, providing insights into its potential therapeutic and industrial applications.
Comparison with Similar Compounds
Similar Compounds
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-fluoroisonicotinamide
N-((4-(dimethylamino)-6-(morpholin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-fluoroisonicotinamide
N-((4-(diethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-fluoroisonicotinamide
Uniqueness
What sets N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3-fluoroisonicotinamide apart from similar compounds is the specific combination of its dimethylamino, pyrrolidine, triazine, and fluorinated isonicotinamide groups
This wraps up the tour through the fascinating world of this compound. Where do you want to take this conversation next?
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-3-fluoropyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN7O/c1-23(2)15-20-13(21-16(22-15)24-7-3-4-8-24)10-19-14(25)11-5-6-18-9-12(11)17/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PENGRCGNPLFNMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=C(C=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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